molecular formula C8H4ClIN2O B1436917 7-chloro-6-iodo-1H-quinazolin-4-one CAS No. 1423187-59-0

7-chloro-6-iodo-1H-quinazolin-4-one

Cat. No. B1436917
M. Wt: 306.49 g/mol
InChI Key: MJLGSGRUTPFEGE-UHFFFAOYSA-N
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Description

7-Chloro-6-iodo-1H-quinazolin-4-one is a chemical compound with the molecular formula C8H4ClIN2O and a molecular weight of 306.49 . It is an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of 7-chloro-6-iodo-1H-quinazolin-4-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, with chlorine and iodine substituents at the 7 and 6 positions, respectively .


Chemical Reactions Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-6-iodo-1H-quinazolin-4-one include a melting point of 271°C . The predicted boiling point is 401.0±47.0 °C and the predicted density is 2.11±0.1 g/cm3 .

properties

IUPAC Name

7-chloro-6-iodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLGSGRUTPFEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-6-iodo-1H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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